Cas no 1206514-48-8 (Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate)
![Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate structure](https://ja.kuujia.com/scimg/cas/1206514-48-8x500.png)
Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate 化学的及び物理的性質
名前と識別子
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- SCHEMBL1764151
- starbld0021008
- 1206514-48-8
- Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate
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- インチ: 1S/C23H20O2/c1-18(23(24)25-17-20-8-4-2-5-9-20)16-19-12-14-22(15-13-19)21-10-6-3-7-11-21/h2-15H,1,16-17H2
- InChIKey: BVCJOQNRFCGRER-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(C(=C)CC1C=CC(C2C=CC=CC=2)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 328.146329876g/mol
- どういたいしつりょう: 328.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 5.8
Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R115186-1g |
Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate |
1206514-48-8 | 98% | 1g |
¥1506 | 2023-09-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R115186-250mg |
Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate |
1206514-48-8 | 98% | 250mg |
¥610 | 2023-09-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01356589-1g |
Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate |
1206514-48-8 | 98% | 1g |
¥1096.0 | 2023-04-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01356589-250mg |
Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate |
1206514-48-8 | 98% | 250mg |
¥444.0 | 2023-04-10 |
Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate 関連文献
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylateに関する追加情報
Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate: A Comprehensive Overview
Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate, also known by its CAS number 1206514-48-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in advanced materials, drug delivery systems, and polymer chemistry. In this article, we delve into the chemical structure, synthesis methods, physical properties, and recent research findings related to this compound.
The molecular structure of Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate is characterized by a biphenyl group attached to an acrylate moiety via a methylene bridge. The biphenyl group introduces significant aromaticity and conjugation, which enhances the compound's electronic properties. The acrylate group, on the other hand, is known for its reactivity in polymerization reactions, making this compound a promising candidate for the development of functional polymers. Recent studies have explored the use of this compound in creating stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels.
From a synthetic perspective, Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate can be synthesized through a variety of methods, including nucleophilic addition and coupling reactions. One of the most efficient routes involves the reaction of an appropriate acrylate ester with a substituted biphenyl derivative under controlled conditions. Researchers have optimized these conditions to achieve high yields and purity levels, which are critical for applications in sensitive areas such as drug delivery systems.
The physical properties of Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate are highly dependent on its molecular structure. The compound exhibits a high degree of thermal stability, making it suitable for applications that require exposure to elevated temperatures. Additionally, its solubility characteristics have been extensively studied, with findings indicating good solubility in common organic solvents such as dichloromethane and ethyl acetate. These properties make it an attractive candidate for use in organic electronics and optoelectronic devices.
Recent research has focused on leveraging the unique properties of Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate in the development of advanced materials. For instance, studies have demonstrated its potential as a building block for constructing self-healing polymers. These polymers can autonomously repair damage caused by mechanical stress or environmental factors, offering significant advantages in fields such as aerospace and automotive industries.
In addition to its material science applications, this compound has shown promise in the field of drug delivery. Its ability to form stable polymer networks makes it an ideal candidate for encapsulating therapeutic agents. Recent experiments have highlighted its potential in creating biodegradable drug delivery systems that can release medications at controlled rates over extended periods.
The versatility of Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate extends to its use in polymer chemistry. Researchers have explored its role as a monomer in radical polymerization reactions, leading to the creation of novel polymeric materials with tailored mechanical and optical properties. These materials have potential applications in areas such as biomedical devices and optical coatings.
In conclusion, Benzyl 2-([1,1'-bipheny]-4-lmethyl)acrylate, with its unique chemical structure and versatile properties, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, from materials science to drug delivery systems. As researchers continue to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in the development of innovative technologies.
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